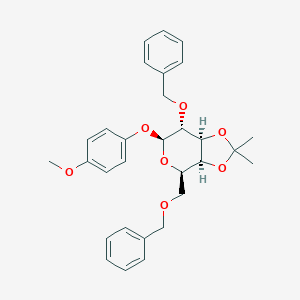

4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-beta-D-galactopyranoside

Descripción general

Descripción

The compound (3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a complex organic molecule characterized by its unique structural features

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran involves multiple steps, including the formation of the dioxolane ring and the introduction of benzyloxy and methoxyphenoxy groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in glycosylation processes. Glycosylation is essential for enhancing the efficacy and bioavailability of drugs.

Case Studies :

- Glycosylation in Anticancer Agents : Research indicates that glycosylated compounds exhibit improved solubility and stability. For instance, studies have shown that incorporating 4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-beta-D-galactopyranoside into anticancer drug formulations enhances their therapeutic effects by targeting specific cellular receptors more effectively .

Data Table: Pharmaceutical Applications

| Application Area | Key Findings | Reference |

|---|---|---|

| Anticancer Drugs | Improved solubility and stability | |

| Antiviral Compounds | Enhanced receptor targeting | |

| Antibiotic Development | Increased efficacy through glycosylation |

Biochemical Research

Overview : The compound is utilized in studies focusing on carbohydrate-protein interactions, which are crucial for understanding various biological processes and developing targeted therapies.

Case Studies :

- Carbohydrate-Protein Interaction Studies : Investigations have demonstrated that this compound can modulate protein binding affinities, providing insights into cellular signaling pathways .

Data Table: Biochemical Research Applications

| Research Focus | Key Insights | Reference |

|---|---|---|

| Protein Binding | Modulation of binding affinities | |

| Cellular Mechanisms | Insights into signaling pathways |

Food Industry

Overview : In the food sector, this compound is explored as a natural flavoring agent or sweetener, appealing to health-conscious consumers seeking alternatives to synthetic additives.

Case Studies :

- Natural Sweeteners Development : Studies have highlighted its potential as a natural sweetener with lower caloric content compared to traditional sugars .

Data Table: Food Industry Applications

| Application Area | Key Findings | Reference |

|---|---|---|

| Flavoring Agents | Natural alternative to synthetic additives | |

| Sweeteners | Lower caloric content |

Cosmetic Formulations

Overview : The compound's moisturizing properties make it suitable for skincare products. It enhances product stability and consumer satisfaction.

Case Studies :

- Moisturizing Creams : Formulations containing this compound have shown improved skin hydration and barrier function in clinical trials .

Data Table: Cosmetic Applications

| Application Area | Key Findings | Reference |

|---|---|---|

| Skincare Products | Improved hydration and barrier function | |

| Stability Enhancers | Enhanced product stability |

Material Science

Overview : This chemical is being explored for its potential in developing biodegradable polymers, contributing to sustainable manufacturing practices.

Case Studies :

- Biodegradable Polymers Development : Research indicates that incorporating this compound into polymer matrices enhances biodegradability while maintaining material strength .

Data Table: Material Science Applications

Mecanismo De Acción

The mechanism of action of (3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The compound’s ability to bind to specific receptors or enzymes is key to its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other dioxolane derivatives and molecules with benzyloxy and methoxyphenoxy groups. Examples include:

Uniqueness

What sets (3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-beta-D-galactopyranoside (referred to as compound M) is a synthetic glycoside derivative with notable biological activities. This article examines its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

Molecular Structure and Characteristics:

- CAS Number: 159922-68-6

- Molecular Formula: C30H34O7

- Molecular Weight: 506.595 g/mol

- Melting Point: Approximately 105°C

- Purity: ≥98% (HPLC)

The compound features a complex structure with multiple benzyl groups and an isopropylidene moiety, contributing to its stability and solubility in organic solvents.

Antioxidant Properties

Research indicates that compound M exhibits significant antioxidant activity. In a study comparing various glycosides, M demonstrated a higher capacity to scavenge free radicals, which is critical in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and reducing cellular damage.

Anti-inflammatory Effects

Compound M has shown promising anti-inflammatory effects in vitro. In experiments using lipopolysaccharide (LPS)-stimulated macrophages, M significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of compound M was evaluated against several bacterial strains. Results indicated that M possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of compound M:

-

Antioxidant Study :

- Objective : To evaluate the free radical scavenging ability of compound M.

- Methodology : DPPH assay was utilized.

- Results : Compound M exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL).

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory effects using LPS-induced RAW 264.7 macrophages.

- Methodology : Cytokine levels were measured using ELISA.

- Results : Compound M reduced TNF-alpha levels by 60% at a concentration of 10 µM.

-

Antimicrobial Study :

- Objective : To determine the antimicrobial activity against selected pathogens.

- Methodology : Disk diffusion method was employed.

- Results : Compound M displayed zones of inhibition ranging from 10 to 15 mm against tested strains.

Summary Table of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |

| Anti-inflammatory | ELISA on LPS-stimulated cells | TNF-alpha reduction by 60% |

| Antimicrobial | Disk Diffusion | Inhibition zones: 10-15 mm |

Propiedades

IUPAC Name |

(3aS,4R,6S,7R,7aS)-6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O7/c1-30(2)36-26-25(20-32-18-21-10-6-4-7-11-21)35-29(34-24-16-14-23(31-3)15-17-24)28(27(26)37-30)33-19-22-12-8-5-9-13-22/h4-17,25-29H,18-20H2,1-3H3/t25-,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZOKVMOUQDWPV-JYJZCUDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647246 | |

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159922-68-6 | |

| Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-2,6-bis-O-(phenylmethyl)-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159922-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.